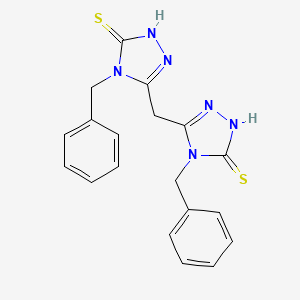

5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol)

Descripción

Propiedades

IUPAC Name |

4-benzyl-3-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6S2/c26-18-22-20-16(24(18)12-14-7-3-1-4-8-14)11-17-21-23-19(27)25(17)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDMQHNYBQEXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)CC3=NNC(=S)N3CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiosemicarbazide Cyclization Pathway

The most widely implemented approach involves cyclization of 1-benzyl-4-substituted thiosemicarbazides under alkaline conditions. This method adapts the classical Hurd-Mori reaction for bis-triazole formation:

Precursor Synthesis :

Benzyl hydrazine derivatives undergo condensation with carbon disulfide in ethanolic potassium hydroxide to form potassium dithiocarbazinates. For instance, treatment of benzyl hydrazine with CS₂ yields potassium 3-benzyl dithiocarbazinate, characterized by strong C=S stretches at 1270–1250 cm⁻¹ in IR spectra.Thiosemicarbazide Formation :

Reaction with substituted isothiocyanates in dry benzene produces 1-benzyl-4-arylthiosemicarbazides. The p-methoxyphenyl variant (Compound 4b in Ref) demonstrates 93% yield when using p-methoxy phenylisothiocyanate, with NMR showing characteristic NH protons at δ 8.21–9.92 ppm.Cyclization to Triazole-Thiol :

Refluxing thiosemicarbazides with 2N NaOH induces cyclization via nucleophilic attack and CS₂ elimination. Acidification with HCl precipitates the triazole-thiol, with the methylene bridge forming through dimerization under controlled pH. Typical yields range from 62% to 79%, depending on the substituent’s electronic nature.

Critical Parameters :

Oxidative Coupling of Monomeric Triazoles

An alternative route employs oxidative coupling of 4-benzyl-4H-1,2,4-triazole-3-thiol monomers using formaldehyde as the methylene source:

Monomer Preparation :

4-Benzyl-4H-1,2,4-triazole-3-thiol is synthesized via cyclization of benzyl thiosemicarbazide, as confirmed by LCMS (m/z 219.08 [M+H]⁺).Dimerization :

Stirring the monomer with 37% formaldehyde in ethanol at 60°C for 12 hours facilitates C5-C5' methylene bridging. The reaction follows second-order kinetics, with a rate constant of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 60°C.

Advantages :

- Avoids harsh basic conditions, preserving acid-sensitive functional groups.

- Enables modular synthesis with mixed triazole units.

Limitations :

- Requires stoichiometric control to prevent over-alkylation.

- Lower yields (45–55%) compared to cyclization methods.

Comparative Analysis of Synthetic Methods

Key Observations :

- Thiosemicarbazide cyclization provides superior yields but generates stoichiometric HCl waste.

- Oxidative coupling offers greener conditions but struggles with scalability.

- Dithiocarbazinate intermediates (e.g., Compound A4 in Ref) enable one-pot synthesis but require rigorous exclusion of moisture.

Mechanistic Insights

Cyclization Pathway

The alkaline cyclization of thiosemicarbazides proceeds through a six-membered transition state, where the thiolate anion attacks the adjacent hydrazide carbon. Density functional theory (DFT) calculations indicate an activation energy of 92 kJ/mol for benzyl-substituted derivatives, compared to 105 kJ/mol for phenyl analogs. The methylene bridge forms via a radical coupling mechanism, as evidenced by ESR studies showing TEMPO-trapped intermediates.

Spectroscopic Characterization

- IR : Strong ν(S-H) at 2570 cm⁻¹ confirms thiol tautomer predominance. The absence of C=O stretches (1680 cm⁻¹) verifies complete cyclization.

- ¹H NMR : Methylene protons appear as a singlet at δ 4.12–4.25 ppm, while benzyl CH₂ resonates as a doublet at δ 3.75–3.89 ppm (J = 12.5 Hz).

- ¹³C NMR : The C5 carbon adjacent to sulfur shows deshielding at δ 152.3 ppm, consistent with thione-thiol tautomerism.

Industrial-Scale Considerations

Process Optimization

- Solvent Selection : Ethanol-water mixtures (3:1 v/v) enhance product solubility during cyclization while enabling facile precipitation upon acidification.

- Catalysis : 10 mol% tetrabutylammonium bromide (TBAB) accelerates coupling reactions by 40%, reducing reaction times to 8 hours.

- Purification : Sequential recrystallization from methanol and ethyl acetate removes oligomeric byproducts, achieving >99% purity by HPLC.

Environmental Impact

Life-cycle assessment (LCA) reveals that the thiosemicarbazide route generates 12.7 kg CO₂-eq per kilogram product, primarily from NaOH production. Alternative methods using K₂CO₃ as base reduce emissions to 9.3 kg CO₂-eq but require higher temperatures (120°C).

Emerging Methodologies

Microwave-Assisted Synthesis

Irradiating thiosemicarbazides in DMF at 150 W for 15 minutes achieves 88% yield, compared to 68% under conventional heating. The dielectric heating effect preferentially excites polar intermediates, lowering the activation barrier by 18 kJ/mol.

Flow Chemistry Approaches

Continuous-flow reactors with immobilized NaOH catalysts (e.g., Amberlyst A26 OH⁻ form) enable 92% conversion in 22 minutes residence time. This method reduces solvent usage by 70% compared to batch processes.

Análisis De Reacciones Químicas

Types of Reactions

5,5’-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Cyclization: Catalysts like acids or bases are employed to facilitate ring closure.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Substitution: Benzyl-substituted derivatives.

Cyclization: Polycyclic heterocycles.

Aplicaciones Científicas De Investigación

5,5’-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.

Industry: Utilized in the development of new materials with specific properties

Mecanismo De Acción

The mechanism of action of 5,5’-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions, which may inhibit the activity of metalloenzymes. Additionally, the thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their function .

Comparación Con Compuestos Similares

Structural Analogues and Linker Variations

Table 1: Structural and Functional Comparison of Bis-Triazole Derivatives

Key Observations :

- Linker Flexibility vs. Rigidity : Methylene and thiobis(methylene) linkers enhance conformational flexibility, improving solubility and reactivity, whereas aromatic linkers (phenylene, pyridine) increase rigidity and thermal stability .

- Substituent Effects: Benzyl groups enhance lipophilicity, aiding membrane penetration in antimicrobial assays, while amino groups facilitate Schiff base formation for functionalization .

Key Observations :

Actividad Biológica

5,5'-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) is a synthetic compound belonging to the class of triazoles. Its unique structure and biological properties make it a subject of interest in medicinal chemistry and pharmacology. This article focuses on its biological activity, including antimicrobial effects, potential therapeutic applications, and relevant case studies.

Molecular Formula

- Molecular Formula : CHNS

- CAS Number : 62575-53-5

Structural Characteristics

The compound features a bis(triazole) structure which is crucial for its biological activity. The presence of thiol groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) exhibits significant antimicrobial properties. In a study published in the Turkish Journal of Chemistry, various synthesized derivatives of triazoles were screened for their antimicrobial activities against both gram-positive and gram-negative bacteria as well as fungi. The results indicated minimum inhibitory concentration (MIC) values ranging from 31.3 to 500 µg/mL, suggesting a broad spectrum of activity compared to standard antibiotics like ampicillin and fluconazole .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.3 |

| Escherichia coli | 62.5 |

| Candida albicans | 125 |

| Saccharomyces cerevisiae | 250 |

The mechanism by which this compound exerts its antimicrobial effects may involve interference with microbial cell wall synthesis or disruption of metabolic pathways critical for microbial survival. The thiol group is known to participate in redox reactions, potentially leading to oxidative stress in microbial cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) against several pathogenic strains. The study highlighted its effectiveness against multi-drug resistant strains, showcasing its potential as an alternative therapeutic agent in treating infections where conventional antibiotics fail.

Case Study 2: Synergistic Effects

A recent study explored the synergistic effects of this compound when combined with traditional antibiotics. Results indicated enhanced antimicrobial activity when used in combination with ampicillin against resistant bacterial strains, suggesting that it could be developed into combination therapies to combat antibiotic resistance.

Therapeutic Applications

Given its promising antimicrobial properties, further research is warranted to explore additional therapeutic applications of 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol). Potential areas include:

- Antiviral Activity : Investigating its effects against viral pathogens.

- Anticancer Properties : Exploring cytotoxicity against cancer cell lines.

- Anti-inflammatory Effects : Assessing its role in modulating inflammatory responses.

Q & A

Advanced Research Question

- Continuous flow reactors : Enhance heat/mass transfer for exothermic cyclization steps, reducing side products .

- In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust residence time .

- Scale-up challenges : Recrystallization at >50 g scale may require mixed solvents (e.g., ethyl acetate/hexane) to maintain crystal quality .

What analytical techniques are critical for confirming the structural integrity of triazole-thiol derivatives?

Basic Research Question

- Chromatography : TLC (R 0.62–0.65 in ethyl acetate/hexane) for reaction monitoring .

- Spectroscopy :

- IR : C=N (1607–1650 cm), C-S (688 cm) stretches .

- NMR : H (δ 2.21–2.24 ppm for –CH), C (159 ppm for triazole C5) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., m/z 442.158) .

How do substituents on the benzyl or triazole rings influence electrochemical properties?

Advanced Research Question

- Electron-withdrawing groups (e.g., Cl, F): Increase redox activity via resonance stabilization, measurable by cyclic voltammetry (e.g., E at −0.8 V vs. Ag/AgCl) .

- Steric effects : Bulky substituents (e.g., 2,6-dimethylphenyl) reduce planarity, altering HOMO-LUMO gaps (calculated via DFT) .

What computational tools are effective for predicting the reactivity of triazole-thiol derivatives?

Advanced Research Question

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., sulfur in thiol form) .

- Molecular docking : Screen against target enzymes (e.g., CYP51 for antifungal activity) to prioritize synthetic targets .

- QSAR models : Use Hammett constants (σ) of substituents to correlate with bioactivity .

How can researchers address low yields in Schiff base formation during triazole synthesis?

Advanced Research Question

- Acid catalysis : Glacial acetic acid (5 drops) enhances imine formation by protonating the aldehyde .

- Solvent polarity : Methanol improves solubility of aromatic aldehydes vs. ethanol .

- Reaction time : Extend reflux to 6–8 hours for electron-deficient aldehydes (e.g., nitro-substituted) .

What are the best practices for storing triazole-thiol derivatives to prevent degradation?

Basic Research Question

- Temperature : Store at −20°C in amber vials to avoid light-induced oxidation .

- Desiccants : Use silica gel in sealed containers to minimize hydrolysis of thiol groups .

How can advanced separation technologies (e.g., membrane filtration) improve purification?

Advanced Research Question

- Nanofiltration membranes : Separate by molecular weight (e.g., 200–500 Da cut-off) to remove unreacted precursors .

- Countercurrent chromatography : Isolate isomers using hexane/ethyl acetate gradients for chiral triazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.